Bienvenue dans la boutique en ligne BenchChem!

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

medicinal chemistry structure-activity relationship regioisomer differentiation

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide (CAS 391865-97-7) is a synthetic small molecule (MW 407.46 g/mol, molecular formula C₂₀H₂₀F₃N₃OS) belonging to the class of 1,3,4-thiadiazole derivatives. Its structure uniquely integrates three pharmacophoric elements: a rigid adamantane cage at the thiadiazole 5-position, a 2-(trifluoromethyl)benzamide substituent at the thiadiazole 2-position, and the 1,3,4-thiadiazole heterocyclic core.

Molecular Formula C20H20F3N3OS
Molecular Weight 407.5 g/mol
CAS No. 391865-97-7
Cat. No. B6579374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
CAS391865-97-7
Molecular FormulaC20H20F3N3OS
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5C(F)(F)F
InChIInChI=1S/C20H20F3N3OS/c21-20(22,23)15-4-2-1-3-14(15)16(27)24-18-26-25-17(28-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,24,26,27)
InChIKeyDZMKEOBJWFYILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide (CAS 391865-97-7): Structural and Pharmacophoric Profile for Differentiated Procurement


N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide (CAS 391865-97-7) is a synthetic small molecule (MW 407.46 g/mol, molecular formula C₂₀H₂₀F₃N₃OS) belonging to the class of 1,3,4-thiadiazole derivatives . Its structure uniquely integrates three pharmacophoric elements: a rigid adamantane cage at the thiadiazole 5-position, a 2-(trifluoromethyl)benzamide substituent at the thiadiazole 2-position, and the 1,3,4-thiadiazole heterocyclic core [1]. Adamantane-containing 1,3,4-thiadiazoles have demonstrated diverse biological activities including anticancer, antimicrobial, and kinase inhibition profiles, with several analogs in this scaffold family achieving sub-nanomolar EGFR inhibition (IC₅₀ 0.27–0.78 nM against EGFR L858R/T790M) and antimicrobial activity against both Gram-positive and Gram-negative bacteria [1][2].

Why N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Adamantane-Thiadiazole Analogs


Within the adamantane-1,3,4-thiadiazole benzamide family, minor structural perturbations produce substantial biological outcome divergence that prohibits generic substitution. The trifluoromethyl substituent position (ortho vs. meta vs. para on the benzamide ring) dictates electron-withdrawing character and steric accessibility; the 2-CF₃ isomer (CAS 391865-97-7) differs from the commercially available 3-CF₃ isomer (CAS 392321-19-6, also sold as N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide) in a manner known to alter target engagement geometry . In related adamantane-thiadiazole EGFR inhibitor series, changing the benzamide substituent from 2-CF₃ to 4-methyl shifts IC₅₀ values by over an order of magnitude [1]. Furthermore, the adamantane-thiadiazole scaffold class exhibits dual ChE/MAO inhibitory properties that are exquisitely sensitive to the N-substituent identity; N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide derivatives showed varying selectivity ratios between AChE and MAO enzymes depending solely on the substituent pattern [2]. These class-level SAR observations demonstrate that no generic adamantane-thiadiazole benzamide can serve as a functionally equivalent replacement for the specific 2-CF₃ ortho-substituted benzamide derivative without quantitative activity validation.

Quantitative Differentiation Evidence for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide (CAS 391865-97-7) vs. Closest Analogs


Structural Differentiation from the 3-Trifluoromethyl Regioisomer: Binding-Site Complementarity Implications for Adamantane-Thiadiazole Scaffolds

CAS 391865-97-7 bears the trifluoromethyl group at the ortho (2-) position of the benzamide ring, distinguishing it from the commercially prevalent meta-substituted 3-CF₃ isomer sold as N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide . In adamantane-containing 1,3,4-thiadiazole benzamide series targeting EGFR, molecular docking studies demonstrated that the benzamide substituent position directly controls hinge-region hydrogen-bond geometry in the ATP-binding pocket, with ortho-substituted analogs achieving binding poses inaccessible to their meta- and para-substituted counterparts due to steric accommodation within the hydrophobic back pocket [1]. No biological activity data for either the 2-CF₃ or 3-CF₃ isomer have been publicly reported in primary peer-reviewed literature as of the available search coverage; the differentiation claim rests solely on class-level inference from docking and activity data for analogous adamantane-thiadiazole benzamide derivatives where substituent position dictated potency shifts exceeding 10-fold [1].

medicinal chemistry structure-activity relationship regioisomer differentiation

Differentiation from Adamantane-Thiadiazole Derivatives Lacking the Trifluoromethyl Group: Lipophilicity and Metabolic Stability Inference

The 2-CF₃ substituent on CAS 391865-97-7 confers differentiated physicochemical properties compared to non-fluorinated adamantane-thiadiazole benzamide analogs such as N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide . The trifluoromethyl group increases calculated logP by approximately 0.8–1.2 log units relative to methyl-substituted analogs, based on the Hansch π constant for CF₃ (π = 0.88) versus CH₃ (π = 0.56) and direct computational comparisons within the adamantane-thiadiazole scaffold [1]. In biological systems, the electron-withdrawing nature of CF₃ (Hammett σₘ = 0.43, σₚ = 0.54) reduces the electron density of the benzamide carbonyl, potentially decreasing susceptibility to hydrolytic metabolism compared to electron-donating substituents [1]. No experimental metabolic stability data for CAS 391865-97-7 have been reported in peer-reviewed literature; the differentiation claim is based on established medicinal chemistry principles and class-level physicochemical inference [1].

physicochemical properties lipophilicity metabolic stability

Differentiation from Adamantane-Triazole and Adamantane-Oxadiazole Isosteres: Scaffold-Specific EGFR Binding Mode

CAS 391865-97-7 incorporates the 1,3,4-thiadiazole core rather than isosteric 1,2,4-triazole or 1,3,4-oxadiazole rings commonly employed in adamantane-containing heterocyclic series [1]. In the adamantane-heterocycle EGFR inhibitor series published by Anbarasu et al. (2021), the 1,3,4-thiadiazole scaffold achieved IC₅₀ values of 0.27–0.78 nM against EGFR L858R/T790M, comparable to clinical inhibitors Lapatinib (0.18 nM) and Erlotinib (0.21 nM) [2]. In parallel adamantane-triazole and adamantane-oxadiazole series targeting Tdp1 or 11β-HSD1, inhibitory potency typically fell in the low-micromolar range (IC₅₀ 0.35–0.57 µM for Tdp1), representing a potency gap of approximately 500–2000-fold versus the thiadiazole sub-series for kinase targets [2][3]. The sulfur atom in the 1,3,4-thiadiazole ring engages in distinct sulfur–π interactions and chalcogen bonding with the kinase hinge region that are geometrically inaccessible to oxadiazole (oxygen) or triazole (additional nitrogen) heterocycles [2]. No direct head-to-head bioactivity comparison exists between CAS 391865-97-7 and a specific triazole or oxadiazole analog; the differentiation is a class-level inference from the scaffold-specific activity landscape.

kinase inhibition scaffold hopping EGFR

Recommended Research and Industrial Application Scenarios for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide (CAS 391865-97-7) Based on Differentiated Evidence


EGFR Kinase Inhibitor Hit-to-Lead and Scaffold Optimization Campaigns

Procure CAS 391865-97-7 as a core scaffold intermediate for EGFR-targeted kinase inhibitor development, where the adamantane-1,3,4-thiadiazole architecture has demonstrated sub-nanomolar potency (IC₅₀ 0.27–0.78 nM) against EGFR L858R/T790M double-mutant kinase in published series [1]. The ortho-CF₃ substitution position on the benzamide ring offers a differentiated vector for exploring hydrophobic back-pocket interactions compared to the meta- and para-CF₃ regioisomers available from commercial sources, with docking-validated potential to engage distinct sub-pocket geometries [1][2]. This compound should be prioritized when the project goal is to build SAR around the benzamide substituent position while maintaining the thiadiazole-mediated hinge-binding motif that distinguishes this series from triazole and oxadiazole isosteres [1][2].

Antimicrobial Screening with a Lipophilic Adamantane-Thiadiazole Scaffold

Use CAS 391865-97-7 in antimicrobial susceptibility testing panels where adamantane-thiadiazole derivatives have shown activity against both Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922, P. aeruginosa ATCC 27853) bacterial strains as well as resistant clinical isolates [1]. The 2-CF₃ group enhances membrane penetration potential through increased lipophilicity (estimated logP ~3.8–4.2) compared to non-fluorinated analogs, while the adamantane cage contributes to bacterial membrane disruption [1][2]. The 5-adamantan-thiadiazole scaffold has been validated in published antimicrobial SAR studies, with specific derivatives achieving MIC values against resistant strains that merit head-to-head comparison with the 2-CF₃ benzamide variant [1].

Dual Cholinesterase-MAO Inhibitor Screening for Neurodegenerative Disease Programs

Screen CAS 391865-97-7 in acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO-A/MAO-B) dual inhibition assays, building on published evidence that N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide derivatives exhibit selective AChE/MAO dual inhibition profiles relevant to Alzheimer's disease polypharmacology [1]. The 2-CF₃ benzamide derivative, while not directly studied in this context, introduces an electron-withdrawing substituent at the ortho position that could modulate the compound's interaction with the peripheral anionic site of AChE and the FAD cofactor region of MAO enzymes in ways distinct from the reported alkylamino-acetamide series [1]. Molecular docking and molecular dynamics simulations against these targets have been established for adamantane-thiadiazole derivatives, enabling rapid computational pre-screening prior to procurement [1].

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.